An In-depth Technical Guide to (4-amino-2-chlorophenyl)(morpholino)methanone: Synthesis, Characterization, and Potential Pharmacological Applications
An In-depth Technical Guide to (4-amino-2-chlorophenyl)(morpholino)methanone: Synthesis, Characterization, and Potential Pharmacological Applications
Abstract
This technical guide provides a comprehensive overview of (4-amino-2-chlorophenyl)(morpholino)methanone, a substituted benzophenone derivative with significant potential in medicinal chemistry. While specific literature on this exact molecule is emerging, this guide synthesizes information from structurally related compounds to present a detailed exploration of its proposed synthesis, estimated physicochemical properties, and potential applications as a modulator of critical biological pathways. Drawing parallels with known Calcium Release-Activated Calcium (CRAC) channel inhibitors and 4-aminoquinoline antimalarials, we delineate a scientific framework for its investigation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further research and development of this and related compounds.
Introduction: Unveiling a Scaffold of Potential
The (4-amino-2-chlorophenyl)(morpholino)methanone structure integrates three key chemical moieties: a 4-amino-2-chlorophenyl ring, a central carbonyl group, and a morpholine ring. This unique combination suggests a rich pharmacological potential. The substituted aniline core is a prevalent feature in a multitude of bioactive molecules. Specifically, the 4-aminoquinoline scaffold, which shares structural similarities with the aminophenyl portion of our target molecule, is the foundation for a class of potent antimalarial drugs.[1][2] Their mechanism of action is primarily centered on the disruption of heme detoxification in the malaria parasite.[1][3]
Furthermore, the broader class of substituted benzophenones has been explored for various industrial and pharmaceutical applications, including as UV absorbers.[4][5] More pertinent to therapeutic development, derivatives of this scaffold have been investigated as inhibitors of Calcium Release-Activated Calcium (CRAC) channels.[6][7][8] CRAC channels are crucial for calcium signaling in various cell types, and their modulation has therapeutic implications in immunology, inflammation, and oncology.[6]
This guide will provide a robust, scientifically-grounded exploration of (4-amino-2-chlorophenyl)(morpholino)methanone, establishing a foundation for its synthesis, characterization, and evaluation as a potential therapeutic agent.
Proposed Synthesis of (4-amino-2-chlorophenyl)(morpholino)methanone
The synthesis of the target molecule can be logically approached through a multi-step process, commencing with a commercially available starting material and proceeding through standard, well-documented organic transformations. The proposed pathway hinges on the initial synthesis of the substituted benzoic acid core, followed by an amide coupling reaction with morpholine.
Synthesis of the Key Intermediate: 4-Amino-2-chlorobenzoic Acid
The pivotal intermediate for this synthesis is 4-amino-2-chlorobenzoic acid. A reliable method for its preparation involves the reduction of its nitro precursor, 2-chloro-4-nitrobenzoic acid.[9]
Step 1: Synthesis of 2-chloro-4-nitrobenzoic acid
This precursor can be synthesized from toluene through a sequence of nitration, chlorination, and oxidation.[10][11] The nitration of toluene, followed by separation of the para isomer, provides a substrate for subsequent ortho-chlorination. The final step involves the oxidation of the methyl group to a carboxylic acid.[10]
Step 2: Reduction of 2-chloro-4-nitrobenzoic acid to 4-amino-2-chlorobenzoic acid
The reduction of the nitro group to an amine is a critical transformation. Several methods are effective for this purpose, including catalytic hydrogenation and chemical reduction.[9][12][13]
-
Catalytic Hydrogenation: This is often the preferred method due to its clean reaction profile.[14] The use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas is a standard procedure.[12]
-
Chemical Reduction: Reagents such as tin(II) chloride (SnCl₂) in an acidic medium or iron (Fe) powder in the presence of an acid are also highly effective for this reduction.[9][13][14]
Amide Coupling with Morpholine
The final step in the proposed synthesis is the formation of the amide bond between 4-amino-2-chlorobenzoic acid and morpholine. This can be achieved through several established amide coupling protocols.[15]
Protocol: Amide Bond Formation via Acyl Chloride Intermediate [16]
-
Acyl Chloride Formation: 4-Amino-2-chlorobenzoic acid is reacted with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride. The reaction is typically performed under reflux, and the excess chlorinating agent is removed under reduced pressure.[16]
-
Amide Coupling: The crude acyl chloride is then reacted with morpholine in the presence of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[15][16] The base serves to neutralize the hydrochloric acid generated during the reaction.
The overall proposed synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic workflow for (4-amino-2-chlorophenyl)(morpholino)methanone.
Estimated Physicochemical Properties
| Property | Estimated Value/Range | Rationale and Supporting References |
| Molecular Weight | 240.69 g/mol | Calculated from the molecular formula: C₁₁H₁₃ClN₂O₂. |
| Melting Point (°C) | 150 - 180 | Substituted benzophenones and aromatic amides typically have melting points in this range. The presence of both amino and chloro substituents, as well as the morpholine ring, will influence the crystal lattice energy. For comparison, the melting point of 4-bromobenzophenone is 358.0 K (84.85 °C).[17] |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | This estimated range suggests moderate lipophilicity, which is often favorable for drug-like molecules. Benzophenone itself has a LogP of approximately 3.2.[5] The introduction of the polar amino and morpholino groups would be expected to decrease the LogP. |
| Aqueous Solubility | Low to moderate | The presence of the polar amino and morpholino groups should enhance aqueous solubility compared to unsubstituted benzophenone. However, the overall aromatic character will likely limit high solubility. |
| pKa (Acid Dissociation Constant) | Basic pKa (amino group): 3-5; Acidic pKa (amide N-H): >14 | The aromatic amine will be weakly basic. The amide proton is generally not considered acidic under physiological conditions. |
| UV-Vis Absorption (λmax) | ~250-260 nm and ~300-350 nm | Benzophenones typically exhibit two main absorption bands corresponding to π→π* and n→π* transitions.[18][19] The exact wavelengths will be influenced by the substituents and the solvent. |
Potential Pharmacological Applications
The structural features of (4-amino-2-chlorophenyl)(morpholino)methanone suggest at least two promising avenues for pharmacological investigation: as a CRAC channel inhibitor and as an antimalarial agent.
Potential as a CRAC Channel Inhibitor
CRAC channels are essential for store-operated calcium entry (SOCE), a fundamental process in cellular signaling.[20] Dysregulation of CRAC channel activity is implicated in various diseases, making them an attractive therapeutic target.[6] Several small molecule inhibitors of CRAC channels have been identified, and a common structural feature among some of these is a substituted aromatic core linked to a heterocyclic moiety.[6][7]
The structure-activity relationship (SAR) studies of CRAC channel blockers have revealed that specific substitutions on the aromatic ring and the nature of the linker and heterocyclic group are critical for activity.[6][8] The presence of the 4-amino and 2-chloro substituents on the phenyl ring of our target molecule, coupled with the morpholino group, provides a unique chemical space to explore for CRAC channel inhibition.
Caption: Simplified CRAC channel signaling pathway and the potential point of inhibition.
Potential as an Antimalarial Agent
The 4-aminoquinoline class of drugs, with chloroquine as the prototypical example, has been a cornerstone of malaria treatment for decades.[2][21] Their mechanism of action is primarily attributed to their accumulation in the acidic food vacuole of the intraerythrocytic parasite, where they interfere with the polymerization of heme into hemozoin.[1][3] The buildup of free heme is toxic to the parasite.[21]
The (4-amino-2-chlorophenyl)(morpholino)methanone molecule contains a 4-aminophenyl group, which is a key pharmacophore of the 4-aminoquinolines.[22] While it lacks the quinoline ring system, the substituted aminophenyl moiety could potentially mimic the interactions of 4-aminoquinolines with their target. The morpholine group may influence the compound's physicochemical properties, such as its basicity and lipophilicity, which are crucial for its accumulation in the parasite's food vacuole.
Proposed Analytical Characterization Workflow
A thorough analytical characterization is essential to confirm the identity, purity, and properties of the synthesized (4-amino-2-chlorophenyl)(morpholino)methanone. The following is a standard workflow for the characterization of a novel small molecule.
Caption: Standard analytical workflow for the characterization of the target compound.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure. The expected spectra would show characteristic signals for the aromatic protons, the morpholine protons, and the carbons in each distinct chemical environment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) will provide the exact mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the synthesized compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) would be appropriate.[23][24]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy will confirm the presence of key functional groups, such as the N-H stretch of the primary amine, the C=O stretch of the amide, and the C-O-C stretch of the morpholine ring.
-
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, nitrogen, and other elements, which should match the calculated values for the molecular formula.
Conclusion and Future Directions
(4-amino-2-chlorophenyl)(morpholino)methanone represents a promising chemical scaffold with the potential for significant pharmacological activity. While direct experimental data on this specific molecule is limited, this guide has provided a comprehensive framework for its synthesis, characterization, and potential applications by drawing on established principles of medicinal chemistry and the known properties of structurally related compounds.
Future research should focus on the following areas:
-
Execution and Optimization of the Proposed Synthesis: The synthetic route outlined in this guide should be experimentally validated and optimized for yield and purity.
-
Comprehensive Physicochemical Characterization: The estimated physicochemical properties should be experimentally determined to provide a more accurate understanding of the molecule's behavior.
-
In Vitro Biological Evaluation: The compound should be screened for its activity as a CRAC channel inhibitor using techniques such as calcium imaging or electrophysiology. Its antimalarial activity should be assessed against various strains of Plasmodium falciparum.
-
Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to explore the SAR and identify compounds with improved potency and selectivity.
This in-depth technical guide serves as a valuable resource for researchers and drug development professionals, providing the necessary foundational knowledge to unlock the full potential of (4-amino-2-chlorophenyl)(morpholino)methanone and related compounds in the quest for novel therapeutics.
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